molecular formula C14H17ClN4O2 B2714188 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795470-96-0

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2714188
CAS RN: 1795470-96-0
M. Wt: 308.77
InChI Key: RSGBBYLROJJUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a carboxamide group, a methoxypropyl group, and a methyl group. The compound also contains a 3-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the angles between chemical bonds.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions involving their functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the presence of the polar carboxamide group and the nonpolar chlorophenyl and methoxypropyl groups would suggest that this compound has both polar and nonpolar characteristics .

Scientific Research Applications

Lipase and α-Glucosidase Inhibition

Triazole derivatives have been synthesized and investigated for their potential in inhibiting lipase and α-glucosidase, enzymes involved in metabolic disorders. For instance, a study synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showing significant anti-lipase and anti-α-glucosidase activities. Such compounds could have applications in developing treatments for diseases like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

Triazole derivatives have been applied as inhibitors for the corrosion of metals in acidic media. This property is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs. For example, research on triazole derivatives, such as 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, demonstrated their effectiveness as corrosion inhibitors (Li, He, Pei, & Hou, 2007).

Antitumor and Antibacterial Activities

The synthesis of novel 1,2,3-triazole tethered 1,3-disubstituted β-carboline derivatives and their evaluation for cytotoxic and antibacterial activities highlight another important application of triazole compounds. These studies suggest their potential use in developing new chemotherapeutic agents and antibacterial drugs (Salehi et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about the use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a drug, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-14(21-3,10-5-4-6-11(15)7-10)9-16-13(20)12-8-19(2)18-17-12/h4-8H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBBYLROJJUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.